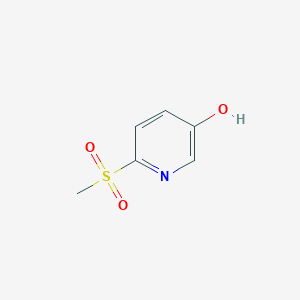
6-(甲磺基)吡啶-3-醇
描述
6-(Methylsulfonyl)pyridin-3-ol is a chemical compound with the CAS Number: 859536-31-5 and a molecular weight of 173.19 . It has a linear formula of C6H7NO3S . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of 6-(Methylsulfonyl)pyridin-3-ol is represented by the linear formula C6H7NO3S . The molecule consists of a pyridine ring with a methylsulfonyl group attached to the 6th carbon and a hydroxyl group attached to the 3rd carbon .Physical And Chemical Properties Analysis
6-(Methylsulfonyl)pyridin-3-ol is a white to yellow solid . It has a molecular weight of 173.19 and a linear formula of C6H7NO3S . The compound is stored at a temperature of 2-8°C .科学研究应用
食品中的生成
已经确定在存在氨产生化合物的情况下,5-羟甲基糠醛(HMF)会生成6-(甲磺基)吡啶-3-醇,特别是在蜂蜜和甘蔗蜜等食品在受热加工时。这一发现表明,在含有2-氧代呋喃和氨或产生氨的化合物的食品中,吡啶-3-醇的生成是一种常见反应(Hidalgo, Lavado-Tena, & Zamora, 2020)。
化学合成和结构分析
对与6-(甲磺基)吡啶-3-醇相关的化合物,如6-(吡唑-1-基)吡唑并[3,4-b]吡啶-3-醇及其衍生物的化学合成和结构表征已经得到广泛研究。这些研究涉及环化反应和各种修饰,突出了这些化合物在不同领域中的化学多样性和潜在应用(Shen, Tang, Wu, Pan, & Diao, 2014)。
分子和电子效应
研究还探讨了与6-(甲磺基)吡啶-3-醇相关的某些化合物中电子吸引性磺酰胺基团的电子效应。这些研究有助于理解这些化合物的分子结构和电子性质,这对它们在光电子学和分子电子学等领域的潜在应用至关重要(Edder, Piguet, Bernardinelli, Mareda, Bochet, Bünzli, & Hopfgartner, 2000)。
潜在的药物化学应用
一些6-(甲磺基)吡啶-3-醇的衍生物已经被探索其抗病毒性能,特别是对鼻病毒、轮状病毒、肠病毒和副粘病毒的作用。这表明了开发新的抗病毒药物的潜在途径(Kenny, Dulworth, Bargar, Torney, Graham, & Manelli, 1986)。
配位化学
配位化学研究表明了6-(甲磺基)吡啶-3-醇衍生物在金属配合物合成中的应用。这些配合物在催化、材料科学领域以及可能在药物化学领域具有应用(Constable, Housecroft, Neuburger, Price, & Zampese, 2010)。
安全和危害
The safety information for 6-(Methylsulfonyl)pyridin-3-ol indicates that it has hazard statements H302, H315, and H319 . This suggests that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
属性
IUPAC Name |
6-methylsulfonylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-11(9,10)6-3-2-5(8)4-7-6/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZWYUXFBQWVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630969 | |
| Record name | 6-(Methanesulfonyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylsulfonyl)pyridin-3-ol | |
CAS RN |
859536-31-5 | |
| Record name | 6-(Methanesulfonyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


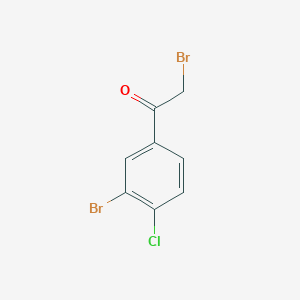

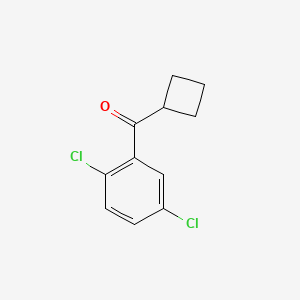
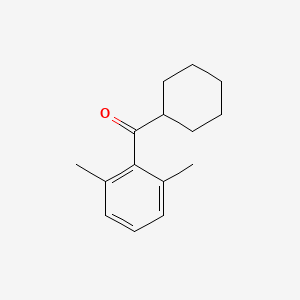
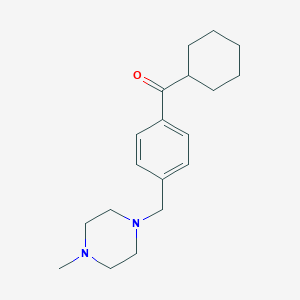
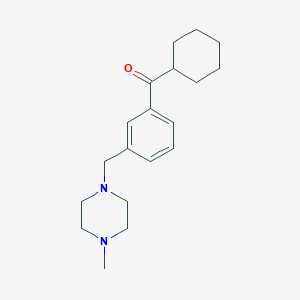
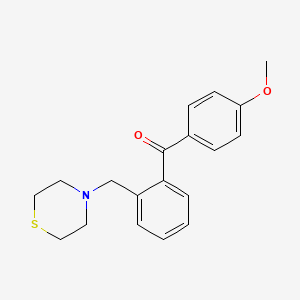
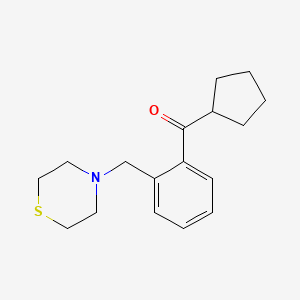
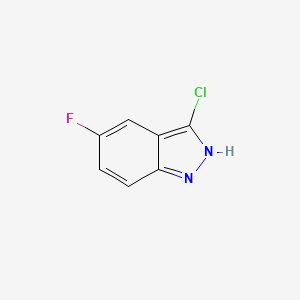
![3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1603960.png)
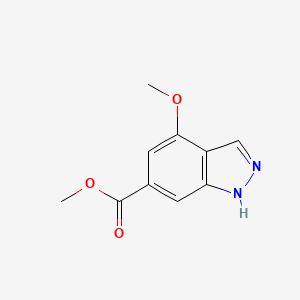
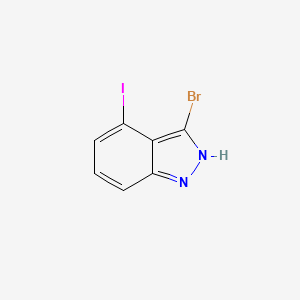
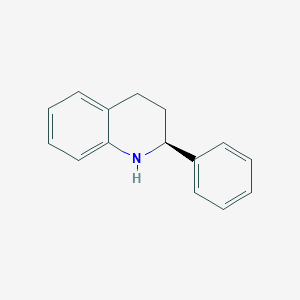
![Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate](/img/structure/B1603965.png)